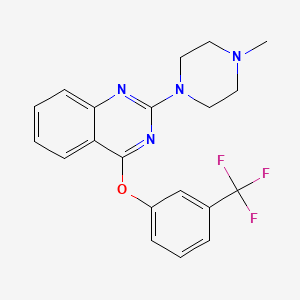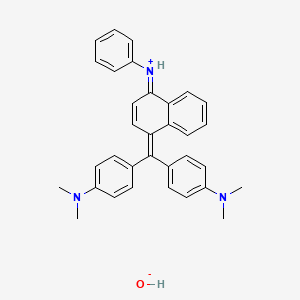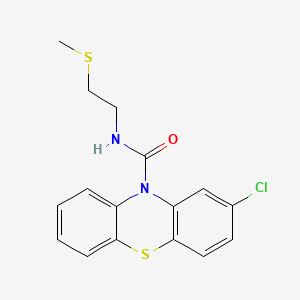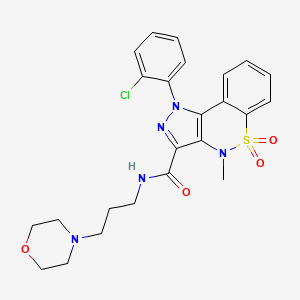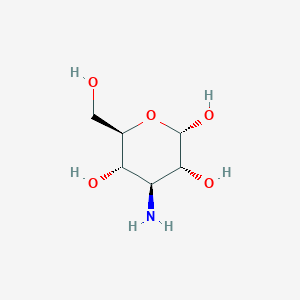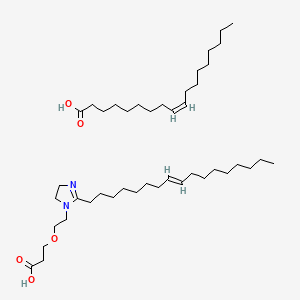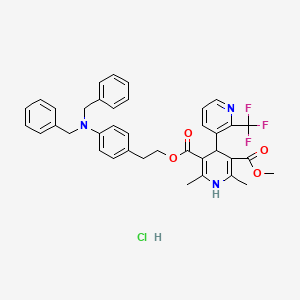
Tetrasodium 3,3'-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their vivid colors, stability, and versatility in different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products. The final product is purified through filtration, crystallization, and drying to obtain the desired dye in its tetrasodium salt form.
化学反応の分析
Types of Reactions
Tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields aromatic amines, while oxidation can produce various oxidized derivatives of the original compound.
科学的研究の応用
Tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various consumer products.
作用機序
The compound exerts its effects primarily through its interaction with light and its ability to form stable complexes with various substrates. The azo bond (-N=N-) is responsible for the compound’s color, as it absorbs specific wavelengths of light. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding, van der Waals forces, and electrostatic interactions.
類似化合物との比較
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
- Tetrasodium {carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]}
Uniqueness
Tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate stands out due to its specific structural features, such as the presence of hydroxyacetyl and phenylene groups, which contribute to its unique chemical properties and applications. Its ability to form stable complexes and its vibrant color make it particularly valuable in various industrial and research applications.
特性
CAS番号 |
83006-46-6 |
|---|---|
分子式 |
C37H26N8Na4O17S4 |
分子量 |
1074.9 g/mol |
IUPAC名 |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-[(2-hydroxyacetyl)amino]phenyl]carbamoylamino]-2-[(2-hydroxyacetyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H30N8O17S4.4Na/c46-17-35(48)40-29-13-19(7-9-27(29)44-42-21-11-25-23(33(15-21)65(57,58)59)3-1-5-31(25)63(51,52)53)38-37(50)39-20-8-10-28(30(14-20)41-36(49)18-47)45-43-22-12-26-24(34(16-22)66(60,61)62)4-2-6-32(26)64(54,55)56;;;;/h1-16,46-47H,17-18H2,(H,40,48)(H,41,49)(H2,38,39,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChIキー |
AXLGNKWNJHISTH-UHFFFAOYSA-J |
正規SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])NC(=O)CO)NC(=O)CO)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



